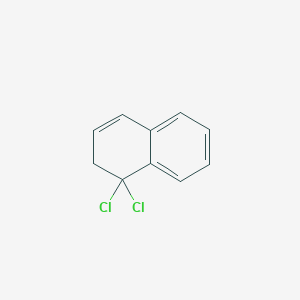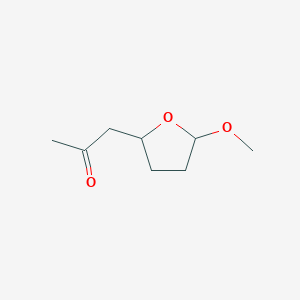
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane is a synthetic organic compound with the molecular formula C₂₇H₅₉N₅. It belongs to the class of macrocyclic polyamines, which are known for their ability to form stable complexes with metal ions. This compound is characterized by a large ring structure containing five nitrogen atoms and a long hexadecyl chain, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane typically involves the cyclization of linear polyamines with appropriate alkylating agents. One common method includes the reaction of 1,4,7,10,13-pentaazacyclohexadecane with hexadecyl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The nitrogen atoms in the macrocyclic ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hexadecyl chain can be modified through nucleophilic substitution reactions using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Introduction of various alkyl groups on the hexadecyl chain.
Aplicaciones Científicas De Investigación
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as a drug delivery agent due to its ability to encapsulate and transport therapeutic molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane involves its interaction with metal ions and biological molecules. The nitrogen atoms in the macrocyclic ring can coordinate with metal ions, forming stable complexes. These complexes can then interact with biological targets, such as enzymes or receptors, modulating their activity. The hexadecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into cell membranes and improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10,13-Pentaazacyclohexadecane: Lacks the hexadecyl chain, resulting in different solubility and complexation properties.
15-Hexadecyl-1,4,7,10,13-pentaoxacyclohexadecane: Contains oxygen atoms instead of nitrogen, leading to different reactivity and coordination behavior.
15-Methyl-1,4,7,10,13-pentaazacyclohexadecane: Has a shorter alkyl chain, affecting its lipophilicity and biological interactions.
Uniqueness
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane is unique due to its combination of a large macrocyclic ring with multiple nitrogen atoms and a long hydrophobic hexadecyl chain. This structure imparts distinctive chemical reactivity, complexation ability, and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
116670-14-5 |
|---|---|
Fórmula molecular |
C27H59N5 |
Peso molecular |
453.8 g/mol |
Nombre IUPAC |
15-hexadecyl-1,4,7,10,13-pentazacyclohexadecane |
InChI |
InChI=1S/C27H59N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-25-31-23-21-29-19-17-28-18-20-30-22-24-32-26-27/h27-32H,2-26H2,1H3 |
Clave InChI |
SOEWJWGPEWGVMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1CNCCNCCNCCNCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
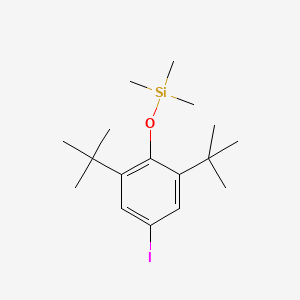
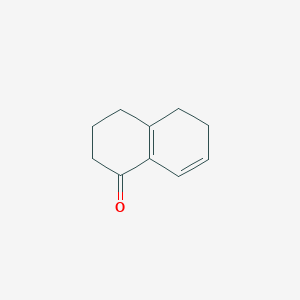
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
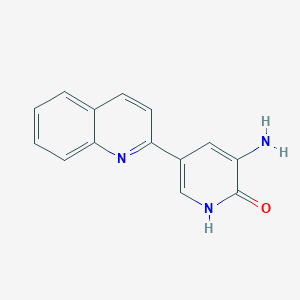
![1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14308549.png)
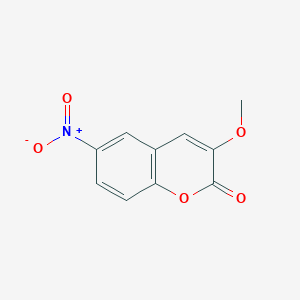
![2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14308556.png)
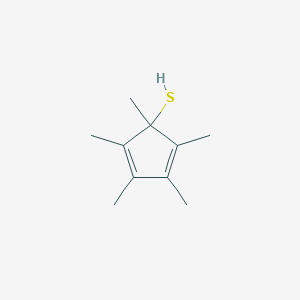
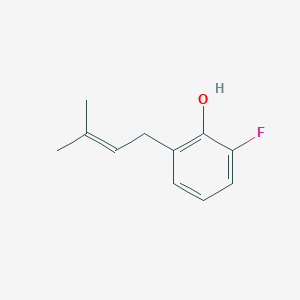

![2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine}](/img/structure/B14308576.png)
